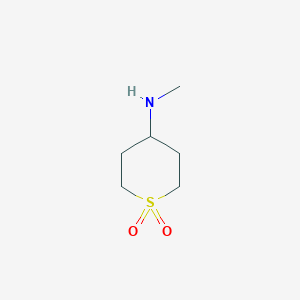

N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide

Description

Properties

IUPAC Name |

N-methyl-1,1-dioxothian-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-7-6-2-4-10(8,9)5-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCQKWYJTWFNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique thiopyran structure, which includes a methyl group and a sulfone functional group. This structure is crucial for its biological interactions and pharmacological properties.

Chemical Formula:

Molecular Weight: 165.30 g/mol

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Interaction: The compound may act as a ligand for specific receptors, modulating their activity and influencing various signaling pathways.

- Enzyme Modulation: It has been suggested that the compound interacts with enzymes involved in metabolic pathways, potentially altering cellular processes.

These interactions can lead to various pharmacological effects, including anti-inflammatory and neuroprotective activities.

Biological Activity Studies

Research has indicated that compounds with structural similarities to this compound exhibit diverse biological activities. Below is a summary of findings from various studies:

| Study | Findings |

|---|---|

| Preliminary data suggest potential interactions with metabolic enzymes, influencing cellular processes. Further studies are needed to elucidate these interactions. | |

| Investigated as a building block in the synthesis of more complex molecules; potential applications in medicinal chemistry. | |

| Explored for its interaction with biological targets; preliminary findings indicate possible therapeutic properties. |

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated its ability to reduce oxidative stress in neuronal cells. The compound was shown to decrease markers of oxidative damage and improve cell viability in vitro.

Case Study 2: Anti-inflammatory Properties

Another investigation revealed that the compound exhibited significant anti-inflammatory effects in animal models of inflammation. It reduced the levels of pro-inflammatory cytokines and improved clinical scores in treated subjects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| Tetrahydro-2H-thiopyran-4-amine | 21926-00-1 | Moderate anti-inflammatory effects |

| 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide | 210240-20-3 | Limited neuroprotective activity |

| N-Methyltetrahydro-2H-pyran-4-amine | 21709907 | Potentially lower efficacy compared to the target compound |

The unique arrangement of atoms in this compound may confer distinct biological activities not observed in its analogs.

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral Activity

Research indicates that N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide exhibits significant antiviral properties, particularly against herpes viruses. A notable patent (US20050032855A1) describes a related compound that demonstrates excellent pharmacokinetics and antiviral activity at low doses, making it a promising candidate for the development of anti-herpesvirus drugs . The compound's low mutagenic concerns and high safety profile further enhance its potential as a therapeutic agent.

2. Anti-inflammatory Properties

Studies have shown that derivatives of tetrahydrothiopyran compounds can exhibit anti-inflammatory effects. These compounds may inhibit inflammatory pathways, thereby providing therapeutic benefits in conditions characterized by chronic inflammation. This aspect is particularly relevant in the development of treatments for autoimmune diseases and inflammatory disorders .

Chemical Synthesis Applications

1. Building Block in Organic Chemistry

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the synthesis of more complex molecules. This versatility is valuable in the pharmaceutical industry where novel compounds are continuously being sought for drug development .

2. Synthesis of Other Thiopyran Derivatives

This compound can be utilized to synthesize other thiopyran derivatives that may possess different biological activities. The ability to modify the thiopyran ring opens avenues for creating new compounds with tailored pharmacological profiles .

Biomedical Research Applications

1. Drug Development Research

The compound's structural characteristics make it a candidate for drug development research focused on creating new therapeutic agents for viral infections and inflammatory diseases. Its efficacy in preliminary studies suggests further investigation into its mechanism of action and potential applications in clinical settings .

2. Diagnostic Applications

In addition to therapeutic uses, this compound may find applications in diagnostic tools, particularly in assays that require specific interactions with biological targets. Its properties could facilitate the development of sensitive detection methods for various pathogens or biomarkers associated with diseases .

Case Study 1: Antiviral Efficacy

A study highlighted the effectiveness of N-methyltetrahydro-2H-thiopyran derivatives against herpes simplex virus (HSV). The findings suggested that these compounds could serve as a basis for developing new antiviral therapies with fewer side effects compared to existing nucleic acid-based drugs .

Case Study 2: Anti-inflammatory Mechanism

Another research effort investigated the anti-inflammatory mechanisms of tetrahydrothiopyran derivatives. Results indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and inferred chemical properties of N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide and related compounds:

Reactivity and Stability

- This compound: The N-methyl group reduces nucleophilicity compared to primary amines (e.g., 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide), minimizing unwanted reactions such as hydrolysis or acylation . The sulfone group increases polarity and oxidative stability compared to sulfides (e.g., Tetrahydro-2H-thiopyran-4-amine), which are prone to oxidation .

Substituted 1,2-Thiazetidine 1,1-Dioxides :

Pharmacological Relevance

- While nifurtimox () shares a sulfone group with the target compound, its nitroheterocyclic structure confers distinct redox properties for antiparasitic activity.

Preparation Methods

Synthesis via Cyclization of Sulfur-Containing Precursors

One prominent method involves cyclization of suitable sulfur and carbon-based precursors:

- Starting Material: Methyl tetrahydrothiopyran-4-carboxylate or related esters.

- Reaction Conditions: The ester undergoes cyclization in the presence of a base or acid catalyst, forming the tetrahydrothiopyran ring.

- Example: As reported in patent WO2016/90285, methyl tetrahydrothiopyran-4-carboxylate is reacted with oxidizing agents to form the sulfone derivative.

Oxidation to Sulfone (1,1-Dioxide) Functional Group

The oxidation step employs peracid reagents such as:

- 3-Chlorobenzoperoxoic acid in dichloromethane at low temperatures (around 0–20°C).

- Reaction Conditions: The ester is cooled, oxidizing agent added gradually, then stirred overnight at room temperature.

- Outcome: Efficient conversion to the sulfone with yields reported up to 92%.

Amination and Methylation

Subsequent steps involve:

- Amination: Introduction of the amino group at the 4-position of the ring, often via nucleophilic substitution or reductive amination.

- Methylation: Alkylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Final Purification

Purification typically involves:

- Dilution with organic solvents such as dichloromethane.

- Washing with aqueous solutions (e.g., saturated NaHCO₃).

- Drying over sodium sulfate.

- Concentration under reduced pressure to obtain the pure compound.

Research-Validated Protocols

A recent publication in Organic Letters (2021) detailed a scalable, practical synthesis:

This protocol emphasizes the use of inexpensive, readily available starting materials, making it suitable for large-scale synthesis.

Data Tables Summarizing Key Reaction Conditions

Notes on Optimization and Scalability

- Temperature Control: Maintaining low temperatures during oxidation minimizes side reactions.

- Reagent Purity: Use of high-purity reagents ensures consistent yields.

- Reaction Monitoring: TLC or NMR techniques are employed to monitor reaction progress.

- Purification: Chromatography or recrystallization yields high-purity products suitable for further applications.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of N-methyltetrahydro-2H-thiopyran-4-amine 1,1-dioxide?

Methodological Answer:

A multi-step approach is typically employed, starting with tetrahydro-4H-thiopyran-4-one 1,1-dioxide (a common precursor for thiopyran derivatives). The ketone group is converted to an amine via reductive amination using methylamine and a reducing agent like sodium cyanoborohydride (NaBH3CN) under controlled pH (~6-7). Post-reaction purification involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol/water mixtures. Intermediate characterization via ¹H/¹³C NMR ensures correct functional group transformation . For derivatives, substituents can be introduced at the 4-position via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Basic: How can researchers confirm the purity and structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) should show characteristic sulfone proton signals (δ 3.1–3.4 ppm, geminal to SO₂) and methylamine protons (δ 2.3–2.6 ppm). ¹³C NMR confirms the sulfone carbons (δ ~55–60 ppm) and quaternary carbons.

- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass verification (e.g., m/z calculated for C₆H₁₃NO₂S: 187.0668).

- X-ray Crystallography: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond angles and stereochemistry. ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Advanced: How can contradictions in spectroscopic data for derivatives of this compound be resolved?

Methodological Answer:

Discrepancies in NMR or IR data often arise from tautomerism, solvent effects, or impurities. Strategies include:

- Variable Temperature (VT) NMR: To detect dynamic processes (e.g., ring puckering in thiopyran derivatives) .

- Computational Validation: Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict NMR chemical shifts and IR vibrational modes, cross-referenced with experimental data .

- Multi-technique Correlation: Combine X-ray diffraction (for solid-state structure) with solution-state NMR to identify conformational flexibility .

Advanced: What computational approaches elucidate the electronic and reactive properties of this compound?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: DFT calculations (B3LYP/6-311+G(d,p)) identify nucleophilic (HOMO) and electrophilic (LUMO) sites. For example, the sulfone group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Molecular Dynamics (MD) Simulations: Study solvation effects and conformational stability in biological buffers (e.g., water, DMSO) .

- Docking Studies: For bioactive derivatives, molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., cyclooxygenase-2) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted in sulfone derivatives) .

- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane).

- Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hygroscopic degradation .

Advanced: How can the sulfone group’s reactivity be exploited in synthesizing novel derivatives?

Methodological Answer:

The sulfone group enables diverse transformations:

- Nucleophilic Substitution: React with Grignard reagents (e.g., RMgX) at the α-position to form C-C bonds .

- Diels-Alder Reactions: The electron-deficient thiopyran ring acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) to generate bicyclic sulfones .

- Reductive Functionalization: Catalytic hydrogenation (Pd/C, H₂) reduces the sulfone to thioether for further derivatization .

Advanced: What experimental designs address low yields in alkylation reactions of this compound?

Methodological Answer:

Low yields often stem from steric hindrance or competing side reactions. Optimization strategies include:

- Phase-Transfer Catalysis (PTC): Use tetrabutylammonium bromide (TBAB) to enhance alkyl halide reactivity in biphasic systems .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 24 hrs) and improve regioselectivity .

- In Situ Monitoring: ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustment of stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.